BenchChemオンラインストアへようこそ!

4-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine

Kinase inhibition GPCR screening Structure-activity relationship

4-Methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine (CAS 862973-97-5, PubChem CID is a heterocyclic small molecule (C₁₆H₁₂N₄OS₂, MW 340.4 g/mol) built on a benzothiazole-2-amine core linked to a 4-(pyridin-3-yl)-1,3-thiazole moiety via a secondary amine bridge. It belongs to the benzothiazolyl-thiazolyl-pyridine class, a scaffold recurrently exploited in kinase inhibitor programs and GPCR ligand discovery.

Molecular Formula C16H12N4OS2
Molecular Weight 340.42
CAS No. 862973-97-5
Cat. No. B2594196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine
CAS862973-97-5
Molecular FormulaC16H12N4OS2
Molecular Weight340.42
Structural Identifiers
SMILESCOC1=C2C(=CC=C1)SC(=N2)NC3=NC(=CS3)C4=CN=CC=C4
InChIInChI=1S/C16H12N4OS2/c1-21-12-5-2-6-13-14(12)19-16(23-13)20-15-18-11(9-22-15)10-4-3-7-17-8-10/h2-9H,1H3,(H,18,19,20)
InChIKeyLNDRUXJTIYBBFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine (CAS 862973-97-5): A Regioisomerically Defined Benzothiazole-Thiazole-Pyridine Probe for Kinase and GPCR Target Screening


4-Methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine (CAS 862973-97-5, PubChem CID 7086336) is a heterocyclic small molecule (C₁₆H₁₂N₄OS₂, MW 340.4 g/mol) built on a benzothiazole-2-amine core linked to a 4-(pyridin-3-yl)-1,3-thiazole moiety via a secondary amine bridge [1]. It belongs to the benzothiazolyl-thiazolyl-pyridine class, a scaffold recurrently exploited in kinase inhibitor programs and GPCR ligand discovery [2]. The compound carries a 4-methoxy substituent on the benzothiazole ring and a pyridin-3-yl group at the thiazole 4-position—a specific regioisomeric arrangement that distinguishes it from the more commonly studied pyridin-2-yl isomer. Its computed XLogP3 of 4.2, 7 hydrogen bond acceptors, and 4 rotatable bonds position it within favorable drug-like property space [1].

Why 4-Methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine Cannot Be Casually Substituted by In-Class Benzothiazole-Thiazole Analogs


Benzothiazole-thiazole-aryl amines are not functionally interchangeable. The pyridine nitrogen position (3-yl vs. 2-yl) governs both the vector and electronic character of the critical hydrogen-bond acceptor, directly dictating recognition by kinase hinge regions, GPCR orthosteric sites, and other adenine-mimetic binding pockets [1][2]. The 4-methoxy substituent on the benzothiazole ring further modulates electron density, lipophilicity, and metabolic stability in a manner distinct from 4-fluoro, 6-methoxy, or unsubstituted analogs [2][3]. Substituting any in-class compound without controlling for these regioisomeric and substituent variables introduces uncontrolled changes in target engagement, selectivity profile, and PK properties—undermining assay reproducibility and lead optimization campaigns.

Quantitative Differentiation Evidence for 4-Methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine Relative to Closest Analogs


Pyridine Regioisomerism Defines Target Engagement: 3-Pyridyl vs. 2-Pyridyl Isomer Comparison

The pyridin-3-yl regioisomer of the target compound presents a fundamentally different hydrogen-bond acceptor geometry compared to the pyridin-2-yl isomer (CHEMBL546170; CID 3240629). In the 2-pyridyl isomer, the pyridine nitrogen is positioned ortho to the thiazole linkage, enabling a chelating interaction pattern with a 1,4-distance between the thiazole N and pyridine N of ~4.2 Å. In the 3-pyridyl isomer, this distance increases to ~5.0 Å, abolishing the chelation motif and presenting a single, more flexible hydrogen-bond acceptor vector [1]. ChEMBL/GPCRdb data for the 2-pyridyl isomer show κ-opioid receptor pIC50 of 5.79 (IC50 ≈ 1,620 nM) and neuropeptide S receptor (NPSR1) potency range of pPotency 5.15–6.0 [1]. The 3-pyridyl isomer has not been tested in these same assays, but the structural divergence predicts distinct target selectivity profiles between the two regioisomers [2].

Kinase inhibition GPCR screening Structure-activity relationship

4-Methoxy vs. 6-Methoxy Benzothiazole Substitution: Positional Isomer Impact on Drug-Likeness and Binding

The target compound bears a 4-methoxy group on the benzothiazole ring. Its positional isomer, 6-methoxy-N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazol-2-amine, places the methoxy group at the 6-position. This positional change alters the electronic distribution across the benzothiazole system: a 4-methoxy substituent exerts a stronger electron-donating resonance effect on the thiazole ring nitrogen (N3) than a 6-methoxy substituent, due to direct conjugation through the fused ring system [1][2]. The 4-methoxy isomer has a computed XLogP3 of 4.2; the 6-methoxy isomer is predicted to have a comparable but not identical lipophilicity owing to differential solvent exposure of the methoxy group [1]. In related benzothiazole series, the position of electron-donating substituents has been shown to shift kinase inhibition IC50 values by >10-fold depending on the target's hinge-region hydrogen-bonding requirements [3]. No direct head-to-head bioactivity comparison between the 4-OMe and 6-OMe isomers has been published.

Medicinal chemistry Drug design Lead optimization

4-Methoxy vs. 4-Fluoro Substitution on Benzothiazole: Electron-Donating vs. Electron-Withdrawing Character

The closest halogenated analog is 4-fluoro-N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazol-2-amine. The 4-methoxy group (Hammett σp = −0.27) is electron-donating, whereas the 4-fluoro group (σp = +0.06) is weakly electron-withdrawing. This inversion of electronic character at the benzothiazole 4-position directly affects the pKa of the benzothiazole NH, the electron density of the fused thiazole ring, and susceptibility to oxidative metabolism (O-demethylation vs. defluorination) [1][2]. The 4-methoxy compound has 7 hydrogen bond acceptors (vs. 6 for the 4-fluoro analog) and a larger solvent-accessible surface area, impacting both solubility and protein binding [1]. In kinase inhibitor programs, methoxy-to-fluoro switches on benzothiazole scaffolds have been reported to shift selectivity between PI3K isoforms and between PI3K and mTOR by >20-fold [3].

Medicinal chemistry Kinase selectivity Metabolic stability

Structural Confirmation via X-ray Crystallography of Pyridin-3-yl-Benzothiazole Binding Mode in PI3Kγ

The pyridin-3-yl-benzothiazole motif—shared by the target compound—has been crystallographically validated in complex with PI3Kγ (PDB: 4PS7) [1]. The co-crystal structure of N-[6-(pyridin-3-yl)-1,3-benzothiazol-2-yl]acetamide with PI3Kγ (resolution not specified in summary) reveals that the pyridin-3-yl group occupies a hydrophobic pocket adjacent to the adenine-binding region, while the benzothiazole core forms a hydrogen bond with the hinge residue Val882 [1]. This binding mode is distinct from that of pyridin-2-yl-thiazole ligands, where the pyridine nitrogen typically chelates the hinge directly. For the target compound, the additional thiazol-2-amine bridge between benzothiazole and pyridine extends the scaffold by ~3.5 Å and introduces a secondary hydrogen-bond donor, predicted to enable interactions with the DFG motif or catalytic lysine not achievable by simpler benzothiazole-acetamide ligands [1][2].

X-ray crystallography Kinase inhibitor design PI3K Structure-based drug design

Recommended Application Scenarios for 4-Methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine Based on Quantitative Differentiation Evidence


Kinase Inhibitor Screening Libraries Targeting PI3K, ITK, ROCK, or TBK1/IKKε Pathways

The pyridin-3-yl-thiazole-benzothiazole scaffold has been crystallographically validated in PI3Kγ (PDB: 4PS7) and ITK (PDB: 4MF0), and is claimed in patent families covering PI3K, ROCK, and TBK1/IKKε inhibition [1][2][3]. The 3-pyridyl regioisomer, as distinct from the 2-pyridyl isomer with its documented κ-opioid and NPSR1 activity, is predicted to favor kinase hinge-region binding over GPCR orthosteric sites [4]. Sourcing this compound enables exploration of kinase selectivity space orthogonal to opioid-biased chemical probes.

Structure-Activity Relationship (SAR) Studies on Benzothiazole 4-Position Substitution

With a computed XLogP3 of 4.2 and electron-donating 4-methoxy substituent (Hammett σp = −0.27), this compound serves as a matched molecular partner to the 4-fluoro analog (σp = +0.06) for probing electronic effects on kinase selectivity [1][2]. The 4-methoxy vs. 6-methoxy positional pair enables investigation of conjugation effects on benzothiazole N3 basicity—a parameter linked to hinge-binding affinity in adenine-mimetic kinase inhibitors [5].

Chemical Probe Development for Pyridine-Regioisomer-Specific Target Deconvolution

The 3-pyridyl isomer provides a structurally distinct probe from the widely studied 2-pyridyl isomer (CHEMBL546170). In chemoproteomics or thermal shift assays, using the 3-pyridyl compound in parallel with the 2-pyridyl isomer can deconvolve which targets preferentially engage one regioisomer over the other, enabling the rational design of selective inhibitors [4].

Antimicrobial and Agrochemical Discovery Programs Leveraging Pyridyl-Thiazole Motifs

Patent literature extensively describes 2-(3-pyridyl)-thiazole derivatives as insecticides and antimicrobial agents [6][7]. The benzothiazole-2-amine extension present in the target compound adds a secondary pharmacophore that may enhance target affinity or alter physicochemical properties (e.g., logP, solubility) relative to simpler pyridyl-thiazole leads, making it a valuable diversification point for agrochemical hit-to-lead campaigns.

Quote Request

Request a Quote for 4-methoxy-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.